molecular formula C23H29FN4O3 B4966887 (2,6-Dimethoxypyridin-3-yl)-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone

(2,6-Dimethoxypyridin-3-yl)-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone

Cat. No.: B4966887
M. Wt: 428.5 g/mol
InChI Key: IMHLVXLVMJRSGR-UHFFFAOYSA-N
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Description

(2,6-Dimethoxypyridin-3-yl)-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone is a complex organic compound that features a pyridine ring substituted with methoxy groups, a piperazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxypyridin-3-yl)-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of methoxy groups. The piperazine and piperidine rings are then synthesized and attached to the pyridine ring through a series of nucleophilic substitution reactions. The final step involves the formation of the methanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxypyridin-3-yl)-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,6-Dimethoxypyridin-3-yl)-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxypyridin-3-yl)-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethoxypyridin-3-yl)-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,6-dimethoxypyridin-3-yl)-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O3/c1-30-21-10-9-18(22(25-21)31-2)23(29)28-11-5-6-17(16-28)26-12-14-27(15-13-26)20-8-4-3-7-19(20)24/h3-4,7-10,17H,5-6,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHLVXLVMJRSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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